2-Pyrimidineacetic Acid

Description

Properties

IUPAC Name |

2-pyrimidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYZPJUABYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

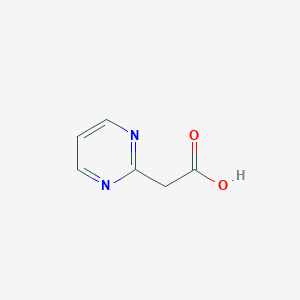

C1=CN=C(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494580 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66621-73-6 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Pyrimidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 2-Pyrimidineacetic acid (2-PAA). It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly those interested in pyrimidine-based scaffolds. This document collates available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it details a representative synthetic protocol, explores its biological significance as an aldose reductase inhibitor, and visualizes the relevant biochemical pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring linked to an acetic acid moiety at the 2-position. The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleobases such as cytosine, thymine, and uracil, making its derivatives a subject of significant interest in medicinal chemistry[1][2]. 2-PAA, in particular, has been identified as a synthetic intermediate for pharmaceuticals and has been investigated for its potential therapeutic activities, notably as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications[3][4]. This guide aims to consolidate the fundamental knowledge of 2-PAA to facilitate further research and application.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.

Structural and General Information

| Property | Value | Reference |

| IUPAC Name | 2-(Pyrimidin-2-yl)acetic acid | [5] |

| CAS Number | 66621-73-6 | [5][6] |

| Molecular Formula | C₆H₆N₂O₂ | [5][6] |

| Molecular Weight | 138.12 g/mol | [5] |

| Canonical SMILES | C1=CN=C(N=C1)CC(=O)O | [5] |

| InChI Key | NRRCYZPJUABYHL-UHFFFAOYSA-N | [5][6] |

| Appearance | Crystalline solid | [6][7] |

| Purity | ≥95% (Commercially available) | [6][7] |

Quantitative Physical Data

| Property | Value | Reference |

| λmax | 250 nm | [6] |

| Solubility | DMF: 1 mg/mL; PBS (pH 7.2): 10 mg/mL | [6] |

| Storage Temperature | -20°C | [6] |

| Stability | ≥ 4 years (at recommended storage) | [6] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts are based on the functional groups present in the this compound molecule.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (Methylene) | 3.8 - 4.2 |

| Pyrimidine H-5 | 7.2 - 7.5 |

| Pyrimidine H-4, H-6 | 8.6 - 8.9 |

| -COOH (Carboxylic Acid) | 10.0 - 13.0 (broad) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (Methylene) | 40 - 45 |

| Pyrimidine C-5 | 120 - 125 |

| Pyrimidine C-4, C-6 | 155 - 160 |

| Pyrimidine C-2 | 165 - 170 |

| -C=O (Carbonyl) | 170 - 175 |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR absorption bands are characteristic of the functional groups within this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N & C=C Stretch (Pyrimidine Ring) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Experimental Protocols

Synthesis of this compound via Alkylation

A common method for the synthesis of pyrimidineacetic acids is through the alkylation of a suitable pyrimidine precursor. The following is a representative protocol adapted from literature on pyrimidine alkylation.

Objective: To synthesize this compound from a 2-halopyrimidine precursor.

Materials:

-

2-Chloropyrimidine (B141910) or 2-Bromopyrimidine

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Malonic Ester Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

To this solution, add 2-chloropyrimidine (or 2-bromopyrimidine) dropwise.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield diethyl 2-(pyrimidin-2-yl)malonate.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the resulting diethyl 2-(pyrimidin-2-yl)malonate with concentrated hydrochloric acid.

-

Continue heating until the evolution of CO₂ ceases, indicating the completion of hydrolysis and decarboxylation.

-

Cool the solution, which should result in the precipitation of this compound hydrochloride.

-

Isolate the solid by filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product by NMR, IR spectroscopy, and melting point analysis.

-

Below is a workflow diagram illustrating this synthetic process.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]

An In-depth Technical Guide to the Synthesis of 2-Pyrimidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of 2-pyrimidineacetic acid, a valuable synthetic intermediate in pharmaceutical development.[1] Due to the limited availability of direct published syntheses, this document outlines two primary, robust pathways derived from fundamental principles of organic chemistry and analogous transformations reported in the literature. The experimental protocols provided are detailed models that can be adapted and optimized for specific laboratory conditions.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution of 2-Chloropyrimidine (B141910)

This pathway commences with the readily available 2-chloropyrimidine and introduces the acetic acid moiety through a malonic ester synthesis approach. This method is advantageous due to the relatively low cost of the starting materials and the well-established nature of the reaction types involved.

The overall transformation is depicted in the following workflow:

Caption: Experimental workflow for the synthesis of this compound via Pathway 1.

Detailed Experimental Protocols for Pathway 1

Step 1.1: Preparation of 2-Chloropyrimidine from 2-Aminopyrimidine

This procedure is adapted from a well-established method for the diazotization of aminopyrimidines.[2]

-

Reaction: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (6.0 moles) and cool the solution to 0°C in an ice-salt bath. Slowly add 2-aminopyrimidine (1.5 moles) portion-wise while maintaining the temperature below 10°C. Cool the resulting solution to -15°C. In a separate beaker, prepare a solution of sodium nitrite (B80452) (3.0 moles) in water and cool it to 0°C. Add the cold sodium nitrite solution dropwise to the pyrimidine (B1678525) solution over 1 hour, ensuring the temperature does not rise above -10°C. After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5°C. Carefully neutralize the reaction mixture to approximately pH 7 with a 30% aqueous sodium hydroxide (B78521) solution, keeping the temperature below 0°C. Collect the precipitated solid by filtration. Extract the 2-chloropyrimidine from the solid and the filtrate using diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from isopentane.

Step 1.2: Synthesis of Diethyl 2-pyrimidinylmalonate

This step involves the nucleophilic substitution of the chloride in 2-chloropyrimidine with the enolate of diethyl malonate.[3][4]

-

Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol (B145695). To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate. Add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise to the enolate solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 1.3: Synthesis of this compound

The final step is the hydrolysis of the diethyl ester followed by decarboxylation of the resulting malonic acid derivative.

-

Reaction: Dissolve diethyl 2-pyrimidinylmalonate (1.0 equivalent) in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution to approximately pH 2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid. Heat the acidic mixture to induce decarboxylation, monitoring the evolution of carbon dioxide. After gas evolution ceases, cool the solution and collect the precipitated this compound by filtration. Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be performed for further purification.

Quantitative Data for Pathway 1 (Anticipated)

| Step | Reactants | Reagents | Product | Anticipated Yield (%) | Purity (%) |

| 1.1 | 2-Aminopyrimidine | NaNO₂, HCl | 2-Chloropyrimidine | 25-30 | >98 |

| 1.2 | 2-Chloropyrimidine, Diethyl malonate | NaOEt, EtOH | Diethyl 2-pyrimidinylmalonate | 60-70 | >95 |

| 1.3 | Diethyl 2-pyrimidinylmalonate | NaOH, HCl | This compound | 80-90 | >99 |

Pathway 2: Synthesis via Functionalization of 2-Methylpyrimidine (B1581581)

This alternative pathway utilizes the acidic nature of the methyl protons on 2-methylpyrimidine, which can be deprotonated with a strong base to form a nucleophilic intermediate. This intermediate is then carboxylated to introduce the desired functionality.

The logical flow of this synthetic route is as follows:

Caption: Experimental workflow for the synthesis of this compound via Pathway 2.

Detailed Experimental Protocols for Pathway 2

Step 2.1: Preparation of Ethyl 2-pyrimidineacetate

This key step involves the deprotonation of 2-methylpyrimidine followed by quenching with an electrophile to introduce the carboethoxy group.

-

Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-methylpyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) in a suitable solvent (e.g., hexanes for n-BuLi, THF for LDA) via syringe, keeping the temperature at -78°C. Stir the resulting deep-colored solution at -78°C for 1 hour to ensure complete deprotonation. Add diethyl carbonate (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 2-pyrimidineacetate by column chromatography on silica gel or vacuum distillation.

Step 2.2: Hydrolysis to this compound

This is a standard ester hydrolysis to yield the final product.

-

Reaction: Dissolve the purified ethyl 2-pyrimidineacetate (1.0 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5 equivalents). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Remove the ethanol under reduced pressure. Wash the aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to its isoelectric point (typically pH 3-4) with cold hydrochloric acid to precipitate the product. Collect the solid this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data for Pathway 2 (Anticipated)

| Step | Reactants | Reagents | Product | Anticipated Yield (%) | Purity (%) |

| 2.1 | 2-Methylpyrimidine | n-BuLi or LDA, Diethyl carbonate | Ethyl 2-pyrimidineacetate | 50-60 | >95 |

| 2.2 | Ethyl 2-pyrimidineacetate | NaOH, HCl | This compound | 85-95 | >99 |

Disclaimer: The provided experimental protocols are illustrative and based on analogous chemical transformations. These procedures should be performed by qualified personnel in a well-equipped chemical laboratory. Appropriate safety precautions must be taken, and all reactions should be carefully monitored. The anticipated yields and purities are estimates and may vary depending on the specific reaction conditions and scale. Optimization of these protocols may be necessary to achieve desired results.

References

An In-depth Technical Guide on the Biological Activity of the 2-Pyrimidineacetic Acid Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Pyrimidineacetic acid, while exhibiting limited intrinsic biological activity, serves as a pivotal scaffold in medicinal chemistry. Its structural framework is a cornerstone for the development of a diverse array of bioactive derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities demonstrated by derivatives of the this compound core, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to facilitate further research and drug development endeavors based on this versatile chemical structure.

Introduction: The Role of this compound as a Core Scaffold

The pyrimidine (B1678525) ring is a fundamental heterocycle in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1][2] Consequently, synthetic pyrimidine derivatives have been a subject of intense investigation in the quest for novel therapeutic agents.[1][2] this compound represents a simple yet versatile starting point for chemical elaboration. While the compound itself is primarily utilized as a synthetic intermediate in pharmaceutical synthesis, its derivatives have shown a broad spectrum of pharmacological activities.[3][4] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[5][6][7][8][9] This guide focuses on the biological activities of molecules derived from the this compound core, providing researchers with a foundational understanding of the structure-activity relationships and therapeutic potential inherent to this class of compounds.

Anticancer and Antioxidant Activities of Pyrimidine Derivatives

A significant body of research has been dedicated to exploring the anticancer and antioxidant potential of pyrimidine derivatives. These studies often involve the synthesis of novel compounds and their evaluation against various cancer cell lines and in antioxidant assays.

Quantitative Data on Anticancer and Lipoxygenase Inhibition Activity

Several studies have quantified the efficacy of pyrimidine derivatives in inhibiting cancer cell growth and the activity of enzymes like lipoxygenase (LOX), which is implicated in both inflammation and cancer. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | 2a | Lipoxygenase | 42 | [10] |

| Pyrido[2,3-d]pyrimidine | 2f | Lipoxygenase | 47.5 | [10] |

| Chalcone Precursor | 1g | Lipoxygenase | 17 | [10] |

| Pyrimidine-aryl urea (B33335) | 4b | SW480 colon cancer | 11.08 | [4] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines (e.g., A549, HaCaT) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and incubated for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.[4][10]

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4][10]

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

-

Enzyme Preparation: A solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) is prepared.

-

Substrate Preparation: A solution of the substrate, linoleic acid, is prepared in the same buffer.

-

Inhibition Assay: The test compounds are pre-incubated with the enzyme solution for a short period. The reaction is initiated by the addition of the substrate.

-

Absorbance Monitoring: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.[10]

Signaling Pathways in Anticancer Activity

Certain pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This often involves the modulation of key proteins in the apoptotic signaling pathway.

Caption: Apoptotic pathway induced by a pyrimidine-aryl urea derivative.[4]

Anti-inflammatory Activity of Pyrimidine Derivatives

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Pyrimidine derivatives have been investigated as inhibitors of COX enzymes, making them potential anti-inflammatory agents.

Quantitative Data on COX Inhibition

The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic potential and side-effect profile. Selective inhibition of COX-2 is often desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | [9] |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | [9] |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | [9] |

| 7 | >100 | 0.36 | [9] |

| 9 | >100 | 0.29 | [9] |

| 27 | - | 0.62 | [9] |

| 29 | - | 0.25 | [9] |

| Celecoxib (standard) | - | 1.11 | [9] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

-

Enzyme and Cofactors: Recombinant human COX-1 or COX-2 enzyme is used. The reaction mixture contains a buffer (e.g., Tris-HCl), hematin, and a reducing agent (e.g., glutathione).

-

Inhibitor Incubation: The test compounds are pre-incubated with the enzyme and cofactors for a specified time to allow for binding.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Kinetic Measurement: The oxidation of TMPD by the peroxidase activity of COX results in a color change, which is monitored kinetically by measuring the absorbance at a specific wavelength (e.g., 610 nm).

-

Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rates with and without the inhibitor. IC50 values are then determined from the concentration-inhibition curves.[11]

Mechanism of COX Inhibition

The primary mechanism of anti-inflammatory action for these pyrimidine derivatives is the inhibition of COX enzymes, which in turn blocks the synthesis of prostaglandins (B1171923) (PGE2), key mediators of inflammation.

Caption: Mechanism of anti-inflammatory action via COX inhibition.[9]

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrimidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | S. aureus MIC (µM/ml) | B. subtilis MIC (µM/ml) | E. coli MIC (µM/ml) | C. albicans MIC (µM/ml) | A. niger MIC (µM/ml) | Reference |

| 2 | 1.83 | 0.91 | 3.66 | 3.66 | 1.83 | [7] |

| 5 | 0.90 | 1.80 | 1.80 | 3.60 | 3.60 | [7] |

| 10 | 1.95 | 0.97 | 3.90 | 1.95 | 3.90 | [7] |

| 11 | 1.74 | 0.87 | 0.87 | 3.48 | 1.74 | [7] |

| 12 | 0.87 | 1.75 | 3.51 | 1.75 | 3.51 | [7] |

| Cefadroxil (standard) | 4.18 | 2.09 | 4.18 | - | - | [7] |

| Fluconazole (standard) | - | - | - | 4.07 | 4.07 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using a broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

-

Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound core is a valuable scaffold in medicinal chemistry, giving rise to derivatives with a wide range of promising biological activities. The research highlighted in this guide demonstrates the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to build upon. Future work in this area could focus on optimizing the potency and selectivity of these derivatives through further structural modifications and exploring their in vivo efficacy and safety profiles, with the ultimate goal of developing novel therapeutics for a variety of diseases.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyrimidineacetic Acid and its Derivatives for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 2-pyrimidineacetic acid and its analogues, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

Introduction

Pyrimidine (B1678525) and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Among these, this compound stands out as a crucial synthetic intermediate for the development of novel pharmaceuticals.[1][2] The pyrimidine nucleus is a fundamental component of nucleic acids, vitamins, and coenzymes, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This guide provides a detailed exploration of this compound, its synthesis, and the biological activities of its derivatives, with a focus on experimental protocols and quantitative data to support further research and development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a pyrimidine ring, followed by the introduction and modification of the acetic acid moiety. While various methods exist for the synthesis of the pyrimidine core, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative.[3]

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of this compound, proceeding through the formation of an intermediate ester, ethyl 2-pyrimidineacetate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-Pyrimidineacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-chloro-4-(2-pyridyl)-2,4-dioxo-butyrate hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (B95107) and water.[4]

-

Addition of Reagents: To the solution, add thiourea (B124793) (1.1 equivalents) and sodium acetate (B1210297) (1.2 equivalents).[4]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 2-pyrimidineacetate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 2-pyrimidineacetate (1 equivalent) in a mixture of ethanol (B145695) and water in a round-bottom flask.

-

Addition of Base: Add a solution of sodium hydroxide (B78521) (1.5 equivalents) to the flask.

-

Reaction Conditions: Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Neutralize the reaction mixture with a dilute solution of hydrochloric acid until the pH reaches approximately 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a crystalline solid.[2]

Derivatives of this compound and Their Biological Activities

The core structure of this compound provides a versatile scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. Modifications to the pyrimidine ring, the acetic acid side chain, or both can lead to compounds with enhanced biological activity and selectivity.

Anticancer Activity

Derivatives of pyrimidine are well-established as potent anticancer agents.[5][6] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7][8][9]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Human Breast Cancer (MCF-7) | 18 | [6] |

| Compound B | Human Colon Cancer (HCT-116) | Not Specified | [6] |

| Compound C | Human Liver Cancer (HepG2) | Not Specified | [5] |

| Compound D | Human Lung Cancer (A549) | Not Specified | [10] |

| Compound E | Human Cervical Cancer (HeLa) | Not Specified | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways.[11][12][13]

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound ID | Assay | Activity | Reference |

| Derivative 1 | Carrageenan-induced paw edema | Significant inhibition | [14] |

| Derivative 2 | Not Specified | Significant | [15] |

| Derivative 3 | Not Specified | Significant | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Divide adult Wistar rats into groups: control, standard (e.g., indomethacin), and test groups (treated with pyrimidine derivatives).

-

Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17][18][19]

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| Compound X | Staphylococcus aureus | Not Specified | [18] |

| Compound Y | Escherichia coli | Not Specified | [18] |

| Compound Z | Candida albicans | Not Specified | [18] |

| Derivative A | Gram-positive bacteria | Good activity | [1] |

| Derivative B | Gram-negative bacteria | Good activity | [1] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Preparation: Create wells of uniform diameter in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Protein Kinases

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[1][20]

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[10][14][16][17][21]

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers in the field.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics. The continued exploration of this compound and its analogues holds significant promise for the development of effective treatments for cancer, inflammatory disorders, and infectious diseases.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 16. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmajournal.net [pharmajournal.net]

- 21. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Pyrimidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidineacetic acid, a heterocyclic compound featuring a pyrimidine (B1678525) ring with an acetic acid substituent at the 2-position, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. This in-depth technical guide explores the historical context of its discovery, details plausible early synthetic methodologies, and presents key physicochemical data. While the seminal publication detailing the initial synthesis of this compound is not readily apparent in modern chemical literature databases, a reconstruction of its likely early preparation is presented based on established synthetic strategies of the early 20th century. This guide provides detailed experimental protocols, quantitative data, and visualizations to offer a comprehensive resource for researchers utilizing this important scaffold.

Historical Context: The Rise of Pyrimidine Chemistry

The study of pyrimidines gained significant momentum in the late 19th and early 20th centuries. The systematic investigation of this class of heterocycles began in 1884 when Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] The parent pyrimidine ring was first prepared in 1900 by Gabriel and Colman.[1] These foundational discoveries paved the way for the exploration of a vast number of substituted pyrimidines, driven by their identification as core components of nucleic acids (cytosine, thymine, and uracil) and other biologically crucial molecules like thiamine (B1217682) (Vitamin B1).[1] The burgeoning field of medicinal chemistry in the mid-20th century further propelled research into pyrimidine derivatives, leading to the development of important drugs such as barbiturates and the anticancer agent 5-fluorouracil.[2] It is within this rich scientific landscape that the synthesis of this compound and its derivatives would have been a logical step in the exploration of this versatile heterocyclic system.

Plausible Early Synthetic Pathways

Based on the established synthetic organic chemistry of the early to mid-20th century, a likely and efficient route to this compound would have involved a multi-step synthesis starting from a readily available pyrimidine precursor. The most probable pathway would have been the reaction of a 2-halopyrimidine with a malonic ester, followed by hydrolysis and decarboxylation. This strategy was a common method for introducing a carboxylic acid side chain onto a carbon atom.

A key intermediate in this proposed synthesis is 2-chloropyrimidine (B141910). While various methods exist for its preparation, a common early method involved the diazotization of 2-aminopyrimidine (B69317).

Below is a detailed, historically plausible experimental protocol for the synthesis of this compound.

Key Synthetic Steps

The overall synthetic scheme can be visualized as a three-step process:

Experimental Protocols

Step 1: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine

-

Reaction Principle: 2-Aminopyrimidine is converted to its diazonium salt with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The diazonium salt is then displaced by a chloride ion to yield 2-chloropyrimidine.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyrimidine (1.0 mol) in concentrated hydrochloric acid (400 mL) cooled to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 mol) in water (100 mL) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 1 hour at 0-5 °C.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH is approximately 7.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 2-chloropyrimidine.

-

Purify the product by vacuum distillation.

-

Step 2: Synthesis of Diethyl 2-Pyrimidinylmalonate

-

Reaction Principle: 2-Chloropyrimidine undergoes a nucleophilic aromatic substitution reaction with the enolate of diethyl malonate. The enolate is generated in situ using a strong base like sodium ethoxide.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 mol) in absolute ethanol (B145695) (500 mL).

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.1 mol) dropwise with stirring.

-

After the addition is complete, add a solution of 2-chloropyrimidine (1.0 mol) in absolute ethanol (100 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Cool the mixture and pour it into ice-water (1 L).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 300 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude diethyl 2-pyrimidinylmalonate.

-

Step 3: Synthesis of this compound via Hydrolysis and Decarboxylation

-

Reaction Principle: The diethyl 2-pyrimidinylmalonate is first hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield this compound.

-

Procedure:

-

To the crude diethyl 2-pyrimidinylmalonate (1.0 mol), add a 10% aqueous solution of sodium hydroxide (B78521) (500 mL).

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.

-

Heat the acidified solution to 80-90 °C for 1-2 hours to effect decarboxylation, which is evidenced by the evolution of carbon dioxide.

-

Cool the solution to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

Quantitative Data and Physicochemical Properties

While specific yields from a definitive first synthesis are unavailable, the following table summarizes expected yields based on analogous historical reactions and known physicochemical properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 140-143 °C | |

| Step 1 Yield (2-Chloropyrimidine) | ~60-70% | Based on analogous reactions |

| Step 2 Yield (Diethyl 2-Pyrimidinylmalonate) | ~50-60% | Based on analogous reactions |

| Step 3 Yield (this compound) | ~70-80% | Based on analogous reactions |

| Overall Yield | ~21-34% | Calculated from step-wise yields |

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules with diverse biological activities. The pyrimidine core is a well-established pharmacophore, and the acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification. This allows for the generation of libraries of compounds for screening in various drug discovery programs.

Conclusion

While the precise moment of the discovery of this compound may be obscured in the historical chemical literature, its synthesis is readily conceivable through well-established synthetic organic methodologies of the early 20th century. The plausible synthetic route detailed in this guide, involving the reaction of 2-chloropyrimidine with diethyl malonate followed by hydrolysis and decarboxylation, represents a robust and historically consistent approach to this valuable compound. As a versatile building block, this compound continues to be a relevant and important scaffold for the development of novel therapeutic agents, underscoring the enduring legacy of early pyrimidine chemistry.

References

Metabolic Profiling and Pathway Interaction of 2-Pyrimidineacetic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the metabolic characterization of 2-pyrimidineacetic acid, a synthetic compound identified as a potential pharmaceutical intermediate. As this molecule is not a known endogenous metabolite, this document outlines a systematic approach to elucidate its metabolic fate, identify potential interactions with key metabolic pathways, and assess its overall metabolic profile. The methodologies described herein are standard in the field of drug metabolism and pharmacokinetics (DMPK) and are intended to guide researchers in designing and executing a thorough investigation of novel chemical entities.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis. Understanding its behavior within a biological system is paramount for any further development. This involves a multi-stage investigation into its absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on the "metabolism" aspect, detailing a logical workflow from initial high-throughput screening to more in-depth mechanistic studies. The primary objectives of such a study are to determine the compound's metabolic stability, identify its metabolic pathways and resulting metabolites, pinpoint the enzymes responsible for its biotransformation, and evaluate its potential to perturb endogenous metabolic pathways, such as pyrimidine (B1678525) biosynthesis and degradation.

Experimental Workflow for Metabolic Profiling

A typical workflow for characterizing the metabolic profile of a novel compound like this compound is a tiered approach. It begins with broad in vitro screening assays to assess metabolic stability and quickly identify major metabolic routes. Positive findings then lead to more detailed studies to identify specific metabolites and the enzymes involved. Finally, the potential for interaction with endogenous metabolic pathways is investigated.

Caption: A tiered experimental workflow for the metabolic profiling of this compound.

Data Presentation: Quantitative Summaries

The following tables present hypothetical but realistic quantitative data that could be generated from the experimental workflow for this compound.

Table 1: Metabolic Stability of this compound

| System | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Liver Microsomes | Human | 45.2 | 30.8 |

| Liver Microsomes | Rat | 68.9 | 20.1 |

| Hepatocytes | Human | 55.6 | 25.0 |

| Hepatocytes | Rat | 82.1 | 16.9 |

Table 2: Enzyme Kinetics for the Primary Metabolic Pathway of this compound

| Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) |

| CYP3A4 | Hydroxylation | 125 | 850 |

| UGT1A1 | Glucuronidation | 250 | 1200 |

Table 3: Effect of this compound on Pyrimidine Pathway Metabolites in Cultured Cells

| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |

| Orotic Acid | 1.00 | 2.50 | +2.5 |

| UMP | 1.00 | 0.85 | -0.15 |

| UDP | 1.00 | 0.82 | -0.18 |

| UTP | 1.00 | 0.79 | -0.21 |

| β-alanine | 1.00 | 1.10 | +0.10 |

Experimental Protocols

Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

Methodology:

-

Preparation of Incubation Mixtures: this compound (final concentration, e.g., 1 µM) is incubated with either human or rat liver microsomes (e.g., 0.5 mg/mL protein) or cryopreserved hepatocytes (e.g., 1 million cells/mL).

-

Cofactor Addition: For microsomes, the reaction is initiated by adding a NADPH-regenerating system. For hepatocytes, the cells are suspended in a suitable incubation medium.

-

Incubation: The mixtures are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

Data Analysis: The natural logarithm of the percentage of remaining this compound is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life and intrinsic clearance.[1][2]

Metabolite Identification

Objective: To identify the chemical structures of metabolites formed from this compound.

Methodology:

-

Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with liver microsomes or hepatocytes for a longer period (e.g., 60 minutes) to allow for the formation of detectable levels of metabolites.

-

Sample Preparation: The reaction is stopped, and proteins are precipitated as described above.

-

Analysis: The supernatant is analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).

-

Data Processing: The data is processed using metabolite identification software to detect potential metabolites by comparing the mass spectra of the test samples with control samples (without the compound). The software looks for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Structure Elucidation: The fragmentation patterns of the potential metabolites in MS/MS scans are analyzed to propose their chemical structures.[1][2]

Reaction Phenotyping

Objective: To identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound.

Methodology:

-

Incubation with Recombinant Enzymes: this compound is incubated with a panel of individual, recombinant human CYP or UGT enzymes expressed in a suitable system (e.g., insect cells).

-

Selective Chemical Inhibition: In parallel, the compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for different CYP isozymes.

-

Sample Analysis: The rate of formation of a specific metabolite (identified in the previous step) is measured by LC-MS/MS.

-

Data Analysis: The enzymes that produce the highest rate of metabolite formation in the recombinant system, and whose activity is significantly reduced by a specific inhibitor in the microsome system, are identified as the primary metabolizing enzymes.[1][2]

References

Spectroscopic Profile of 2-Pyrimidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Pyrimidineacetic acid (CAS No: 66621-73-6), a heterocyclic compound of interest in pharmaceutical synthesis.[1][2] Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from related pyrimidine (B1678525) derivatives.

Chemical Structure and Properties

-

IUPAC Name: 2-(Pyrimidin-2-yl)acetic acid[3]

-

Molecular Formula: C₆H₆N₂O₂[3]

-

Molecular Weight: 138.12 g/mol [3]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyrimidine-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 2H | H-4, H-6 |

| ~7.4 | Triplet | 1H | H-5 |

| ~3.8 | Singlet | 2H | -CH₂- |

| ~12.5 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~165 | C-2 |

| ~158 | C-4, C-6 |

| ~122 | C-5 |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Weak | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid)[4][5] |

| ~1590, 1570, 1470 | Medium-Strong | C=N and C=C stretching (Pyrimidine ring)[4][5] |

| ~1420 | Medium | C-O-H bend |

| ~1350 | Medium | C-N stretching[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 93 | High | [M - COOH]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |

The fragmentation in mass spectrometry is anticipated to initiate with the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

- 1. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

An In-depth Technical Guide to 2-Pyrimidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrimidineacetic acid (CAS Number: 66621-73-6), a key synthetic intermediate in pharmaceutical development. This document consolidates critical physicochemical data, outlines experimental procedures, and presents relevant biological context to support research and development activities.

Physicochemical Properties

This compound is a crystalline solid that serves as a versatile building block in organic synthesis.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source |

| CAS Number | 66621-73-6 | [1][3] |

| Molecular Formula | C₆H₆N₂O₂ | [1][3][4] |

| Molecular Weight | 138.12 g/mol | [3][4] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥95% | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | DMF: ~1 mg/mL, PBS (pH 7.2): ~10 mg/mL | [1][2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years (at -20°C) | [1][2] |

| pKa | Predicted: 3.78 ± 0.10 | [5] |

| UV/Vis (λmax) | 250 nm | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive experimental dataset is not publicly available, typical analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic shifts and couplings of the pyrimidine (B1678525) ring and the acetic acid moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.[4]

A formal request to a supplier for the Certificate of Analysis (CoA) would provide batch-specific spectroscopic data.[1]

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1][2] The reactivity of this compound is centered around the carboxylic acid group and the pyrimidine ring.

General Reactivity:

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding alcohol.

-

Pyrimidine Ring: The pyrimidine ring can participate in various substitution reactions, depending on the reaction conditions and the nature of the attacking reagent.

A generalized synthetic workflow for utilizing this compound in a subsequent reaction is depicted below.

A generalized workflow for the derivatization of this compound.

Experimental Protocols

Detailed experimental protocols are often proprietary or published in peer-reviewed literature for specific applications. However, a general procedure for handling and preparing a stock solution of this compound is provided below, based on supplier information.[2]

Preparation of a Stock Solution:

-

Objective: To prepare a stock solution of this compound for use in biological or chemical experiments.

-

Materials:

-

Procedure for Organic Solvent: a. Weigh the desired amount of this compound in a suitable vial. b. Add the appropriate volume of DMF to achieve the desired concentration (e.g., 1 mg/mL).[1][2] c. Purge the vial with an inert gas to prevent degradation.[2] d. Cap the vial and vortex or sonicate until the solid is completely dissolved.

-

Procedure for Aqueous Buffer: a. Directly dissolve the crystalline this compound in PBS (pH 7.2) to the desired concentration (up to approximately 10 mg/mL).[1][2] b. It is recommended to use aqueous solutions on the same day of preparation.[2]

-

Storage: Store the stock solution at -20°C for long-term stability.[2]

Biological Activity and Applications

This compound is described as a synthetic intermediate for pharmaceutical synthesis.[1][2] While specific biological activities of the compound itself are not extensively documented in the public domain, its derivatives are of significant interest in drug discovery. Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties.

The logical relationship for the development of a therapeutic agent starting from this compound is illustrated below.

Drug discovery workflow starting from this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Hazard Statements: H315, H319, H335[3]

-

Precautionary Statements: P261, P305+P351+P338

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.[1] Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound.

Ordering and Availability

This compound is commercially available from various chemical suppliers. It is typically sold in quantities ranging from milligrams to grams.[1] When ordering, confirm the purity and request a certificate of analysis for batch-specific data.[1]

References

A Technical Guide to the Physical and Chemical Properties of 2-Pyrimidineacetic Acid

Introduction

2-Pyrimidineacetic acid (CAS No: 66621-73-6) is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with an acetic acid group at the 2-position.[1] Its molecular formula is C₆H₆N₂O₂, with a molecular weight of approximately 138.12 g/mol .[1] This compound serves primarily as a synthetic intermediate and building block in the development of more complex molecules, particularly within pharmaceutical research.[2] This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for their determination, and graphical representations of key workflows and relationships relevant to its study.

Physical and Chemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases to provide a concise reference for researchers.

Table 1: General Identifiers for this compound

| Property | Value | Reference |

| CAS Number | 66621-73-6 | [1][2][3] |

| IUPAC Name | 2-(pyrimidin-2-yl)acetic acid | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][4] |

| Molecular Weight | 138.12 g/mol | [1][4] |

| Appearance | Crystalline solid | [2] |

| InChI Key | NRRCYZPJUABYHL-UHFFFAOYSA-N | [1][2] |

| SMILES | OC(=O)Cc1ncccn1 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions / Notes | Reference |

| Melting Point | 226 - 228 °C | Experimental Value | [3] |

| Boiling Point | Not available | Data not found in literature; may decompose at high temperatures. | |

| Solubility | 1 mg/mL | In Dimethylformamide (DMF) | [2] |

| 10 mg/mL | In Phosphate-Buffered Saline (PBS) | [2] | |

| pKa | Not available | Experimental data not found in literature. | |

| XLogP3 | -0.3 | Computed Value | [1] |

Table 3: Spectroscopic Data Summary

| Technique | Data | Interpretation | Reference |

| UV-Vis | λmax = 250 nm | Indicates absorption in the ultraviolet range, characteristic of the pyrimidine ring system. | [2][3] |

| ¹H NMR | Data not available | Expected signals would include a singlet for the methylene (B1212753) (-CH₂-) protons, distinct signals for the aromatic protons on the pyrimidine ring, and a broad singlet for the carboxylic acid (-COOH) proton. | |

| ¹³C NMR | Data not available | Expected signals would include a peak for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and distinct peaks for the carbons of the pyrimidine ring. | |

| IR | Data not available | Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretches for the aromatic ring (~1400-1600 cm⁻¹), and C-H stretches. | |

| Mass Spec | Data not available | The molecular ion peak (M+) would be expected at m/z ≈ 138. Fragmentation patterns would likely involve the loss of COOH (45 Da) or CO₂ (44 Da). |

Experimental Protocols

The following sections detail generalized, standard methodologies for the synthesis and characterization of this compound.

Synthesis and Purification

Principle: A common route to pyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible synthesis involves the reaction of a suitable C4-dicarbonyl synthon with S-alkylisothiourea followed by functional group manipulations. The crude product is then purified.

Apparatus:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

General Procedure:

-

Reaction Setup: The starting materials are dissolved in a suitable solvent (e.g., an alcohol or aprotic solvent) in a round-bottom flask.

-

Condensation: A base or acid catalyst is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by flash column chromatography on silica (B1680970) gel to yield the pure this compound.

-

Characterization: The final product's identity and purity are confirmed using techniques such as NMR, IR, and Mass Spectrometry, and its melting point is determined.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20 °C below the expected melting point (226 °C).

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility (Shake-Flask Method)

Principle: The thermodynamic solubility is determined by allowing a compound to equilibrate in a solvent for an extended period, after which the concentration of the dissolved solute in the saturated solution is measured.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, PBS, DMF).

-

The vial is sealed and placed on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed.

-

The concentration of this compound in the supernatant is determined using a calibrated analytical method, such as UV-Vis spectrophotometry (at 250 nm) or HPLC.

Spectroscopic Analysis

Principle: Spectroscopic techniques are used to elucidate the molecular structure and confirm the identity of the compound by probing the interaction of the molecule with electromagnetic radiation.

General Procedures:

-

Nuclear Magnetic Resonance (NMR): A sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The solution is transferred to an NMR tube, and spectra are acquired on a 300-500 MHz spectrometer.

-

Infrared (IR) Spectroscopy: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

UV-Visible (UV-Vis) Spectroscopy: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol (B145695) or water). The absorbance spectrum is recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).[5]

-

Mass Spectrometry (MS): A dilute solution of the sample is analyzed using an MS instrument, typically with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships for the study of this compound.